molecular formula C13H9ClO2 B13004408 2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13004408
M. Wt: 232.66 g/mol
InChI Key: LZGSDROLKRVUAL-UHFFFAOYSA-N
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Description

2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 2’ position, a hydroxy group at the 4’ position, and an aldehyde group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 4-hydroxybenzaldehyde.

    Coupling Reaction: A Suzuki cross-coupling reaction is employed to couple the two aromatic rings.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-methanol.

    Substitution: 2’-Amino-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives. Its combination of chloro, hydroxy, and aldehyde functional groups allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

3-(2-chloro-4-hydroxyphenyl)benzaldehyde

InChI

InChI=1S/C13H9ClO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H

InChI Key

LZGSDROLKRVUAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)Cl)C=O

Origin of Product

United States

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